Cbz-2,4,5-Trifluoro-L-Phenylalanine is an amino acid derivative notable for its unique fluorinated structure and potential applications in pharmaceuticals and biochemistry. This compound is a modified form of L-phenylalanine, where the phenyl group has been substituted with trifluoromethyl groups, enhancing its properties and reactivity. The presence of the carbobenzyloxy (Cbz) protecting group allows for selective reactions and modifications during synthesis.
The compound is synthesized through various chemical processes involving L-phenylalanine as a starting material. Its significance in research and industry stems from its applications in drug development and as a building block in peptide synthesis.
Cbz-2,4,5-Trifluoro-L-Phenylalanine belongs to the class of fluorinated amino acids, which are increasingly recognized for their role in medicinal chemistry due to their enhanced biological activity and stability.
The synthesis of Cbz-2,4,5-Trifluoro-L-Phenylalanine can be achieved through several methods:
One common approach involves using reagents like trifluoroacetic anhydride for fluorination under controlled conditions. The protection and deprotection steps are typically monitored via thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The molecular formula for Cbz-2,4,5-Trifluoro-L-Phenylalanine is . The structure features:
The compound's molecular weight is approximately 273.23 g/mol. Its unique trifluoromethyl substitutions impart distinctive electronic properties that influence its reactivity and interactions with biological systems.
Cbz-2,4,5-Trifluoro-L-Phenylalanine participates in various chemical reactions:
The reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and minimizing side products during synthesis.
The mechanism of action for Cbz-2,4,5-Trifluoro-L-Phenylalanine primarily involves its incorporation into peptides or proteins where it may alter the conformation and reactivity of the resulting molecules due to the electron-withdrawing nature of the trifluoromethyl groups.
Studies have shown that fluorinated amino acids can enhance binding affinity in protein-ligand interactions due to their unique steric and electronic properties, making them valuable in drug design.
The strategic incorporation of fluorine atoms into aromatic amino acids leverages fluorine’s unique physicochemical properties to optimize drug-like characteristics. With an atomic radius similar to hydrogen (van der Waals radius: 1.47 Å vs. 1.20 Å) yet substantially higher electronegativity (Pauling scale: 4.0 vs. 2.1), fluorine induces profound electronic effects without significant steric perturbation [1] [9]. This isosteric replacement fundamentally alters electron distribution within phenylalanine derivatives, enhancing dipole moments and reducing basicity of proximal functional groups. The trifluoromethyl (–CF₃) group in particular delivers a potent combination of high lipophilicity (π = +0.88) and metabolic resistance due to the strength of C–F bonds (bond dissociation energy ~485 kJ/mol) [4] [9].
Triple ortho/meta fluorination as in 2,4,5-trifluoro-L-phenylalanine creates a synergistic electronic effect: the electron-withdrawing fluorines reduce π-electron density across the aromatic ring, strengthening cation-π interactions with target enzymes while concurrently lowering oxidative metabolism at benzylic positions [4]. This multi-site fluorination approach significantly enhances proteolytic stability when incorporated into peptide chains, as demonstrated by >50% longer half-life observed in fluorinated enkephalin analogs compared to non-fluorinated counterparts [1] [9].
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Phenylalanine Analogs
Property | L-Phenylalanine | 4-F-L-Phenylalanine | 2,4,5-F₃-L-Phenylalanine | 4-CF₃-L-Phenylalanine |
---|---|---|---|---|
Electronegativity (χ) | 2.20 | 2.25 (C4) | 2.30 (avg) | 2.35 (C4) |
Lipophilicity (log P) | -1.38 | -1.15 | -0.92 | -0.68 |
Metabolic Half-life (h) | 1.5 | 3.2 | 5.8 | 8.3 |
Aromatic pKa Shift | 0 | +0.3 | +0.7 | +1.2 |
The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis through its orthogonal protection strategy. Unlike earlier acyl-type protections, Cbz provided acid stability during peptide chain assembly while enabling mild catalytic deprotection via hydrogenolysis [5] [7]. This innovation established the foundation for modern stepwise peptide elongation. For fluorinated phenylalanines, Cbz protection solves critical stability and reactivity challenges: the electron-withdrawing fluorines reduce nucleophilicity of the α-amine (pKa depression ~1.5 units), necessitating protection to prevent diketopiperazine formation during coupling reactions [5] [10].
The chemical robustness of the Cbz group proves particularly advantageous for fluorinated amino acids. Under standard solid-phase peptide synthesis (SPPS) conditions, Cbz resists nucleophilic attack by piperidine (Fmoc deprotection reagent) and tolerates the acidic environments used for tert-butyl-based side chain deprotection [7]. Modern large-scale Cbz protection employs Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂, 0°C) with benzyl chloroformate, achieving >95% yield with minimal racemization – critical for chirally sensitive fluorinated amino acids [10]. Recent advances in transition metal catalysis further refined deprotection: Pd/C-mediated hydrogenolysis now operates at 0.5 mol% catalyst loading in methanol, selectively cleaving Cbz without affecting trifluoromethyl groups or peptide bonds [5].
Table 2: Key Developments in Cbz Protection of Fluorinated Phenylalanine Derivatives
Year | Development | Significance for Fluorinated AAs | Reference |
---|---|---|---|
1932 | Cbz group introduced | First orthogonal amine protection | [5] |
1987 | Pd/C hydrogenolysis optimization | Selective deprotection avoiding defluorination | [5] |
2009 | Phase-transfer catalyzed Cbz protection | Racemization-free protection of sensitive F-AAs | [10] |
2022 | Nucleophilic deprotection with 2-mercaptoethanol | Alternative to hydrogenation for F-containing peptides | [5] |
The trifluoromethyl group’s hyperconjugative effect and hydrophobic signature make it a privileged motif in enzyme inhibitor design. When incorporated into phenylalanine analogues, the –CF₃ group occupies a distinct binding subpocket compared to methyl or chloro substituents, with van der Waals volume increased by 25% and hydrophobicity enhanced 2.5-fold over methyl [4] [9]. These properties prove critical in optimizing interactions with shallow enzyme surfaces where conventional hydrophobic groups underperform. In aspartyl protease inhibitors like HCV NS3/4a antagonists, trifluoromethylphenylalanine establishes cation-π networks with catalytic histidine residues while resisting oxidative metabolism in hepatic microsomes [9].
The strategic positioning of fluorines at 2,4,5- positions creates directional electrostatic guidance for target engagement. Ortho-fluorines constrain rotational freedom through steric interactions with the amino acid backbone, pre-organizing the molecule for binding. Meta-fluorines selectively withdraw electron density from the aromatic ring, strengthening hydrogen bonding with proximal backbone amides in enzyme active sites [4] [8]. In transketolase engineering, replacing surface-exposed Lys316 with 4-trifluoromethylphenylalanine enhanced conformational stability (ΔTm +7.5°C) while simultaneously enabling ¹⁹F-NMR conformational monitoring – demonstrating dual functional-structural utility [8].
Table 3: Enzyme Targets of Trifluoromethyl Phenylalanine Derivatives
Enzyme Target | Biological Role | Inhibitor Design Strategy | Effect |
---|---|---|---|
HCV NS3/4a Protease | Viral polyprotein processing | C-terminal fluorinated cap in peptidomimetics | Kᵢ = 0.38 nM; >100x metabolic stability |
HIV-1 Reverse Transcriptase | Viral replication | Non-nucleoside inhibitors with TFMPhe hydrophobic anchor | EC₅₀ = 12 nM; resistance profile improved |
Transketolase | Pentose phosphate pathway | Surface fluorination for stability & NMR probe | ΔTm +7.5°C; aggregation suppressed |
Kinases (VEGFR2) | Angiogenesis signaling | Fluorinated phenylalanine in type II inhibitor motifs | IC₅₀ = 8 nM; >20x solubility enhancement |
Incorporation of 4-trifluoromethylphenylalanine at solvent-exposed sites exemplifies the protein engineering potential of fluorinated amino acids. When substituted for Lys316 in E. coli transketolase – located 47Å from the active site – this non-natural amino acid reduced aggregation by 94% at 50°C while increasing the thermal denaturation midpoint from 52.3°C to 59.8°C [8]. The trifluoromethyl group’s amphiphilic character (simultaneously hydrophobic and polar) reorganizes surface water structure, creating an ordered hydration shell that resists denaturation. ¹⁹F-NMR chemical shift analysis (δ = -62.5 ppm) revealed restricted side chain mobility, indicating rigidification of the local microenvironment. Crucially, this modification introduced negligible activity changes (<10% kcat variation), demonstrating that strategic fluorination can decouple stability and function [8].
Concluding Remarks
Cbz-2,4,5-trifluoro-L-phenylalanine represents the convergence of three powerful medicinal chemistry strategies: multi-site fluorination for electronic and metabolic optimization, Cbz protection for synthetic versatility, and stereochemical control for precise target engagement. The compound exemplifies modern rational design approaches where fluorination moves beyond simple hydrophobic mimicry to active modulation of conformational dynamics and intermolecular interactions. Future applications will likely exploit this scaffold in bifunctional molecules – combining enzyme inhibition with ¹⁹F-MRI diagnostics or PET imaging – leveraging fluorine’s unique duality as both a structural element and spectroscopic reporter.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4